molecular formula C27H43NO8 B1200585 Germin CAS No. 508-65-6

Germin

Cat. No.: B1200585
CAS No.: 508-65-6
M. Wt: 509.6 g/mol
InChI Key: RNPABQVCNAUEIY-YFHOBTAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Germin is a protein found in plants, particularly known for its role in plant development and stress responses. It belongs to the cupin superfamily, which is characterized by a conserved tertiary structure. This compound was first identified in wheat embryos as a marker for germination. It is known for its enzymatic activities, including oxalate oxidase and superoxide dismutase, which are crucial for plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of germin involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism is cultured under optimal conditions to express the this compound protein, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the this compound protein is extracted and purified using techniques like affinity chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Germin undergoes several types of chemical reactions, primarily involving its enzymatic activities. These include:

Common Reagents and Conditions:

Major Products:

    Oxalate Oxidase Reaction: Carbon dioxide and hydrogen peroxide.

    Superoxide Dismutase Reaction: Hydrogen peroxide.

Mechanism of Action

Germin exerts its effects through its enzymatic activities:

    Oxalate Oxidase Activity: Catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide.

    Superoxide Dismutase Activity: Converts superoxide radicals to hydrogen peroxide, thereby protecting cells from oxidative damage.

Molecular Targets and Pathways: this compound targets oxalate and superoxide radicals. The pathways involved include the oxidative stress response and detoxification pathways in plants .

Comparison with Similar Compounds

Germin is unique due to its dual enzymatic activities (oxalate oxidase and superoxide dismutase), which are not commonly found together in other proteins. Similar compounds include:

This compound’s combination of these activities makes it a versatile and valuable protein for both scientific research and industrial applications.

Properties

CAS No.

508-65-6

Molecular Formula

C27H43NO8

Molecular Weight

509.6 g/mol

IUPAC Name

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol

InChI

InChI=1S/C27H43NO8/c1-12-4-5-17-24(3,33)19-13(11-28(17)10-12)14-9-25-21(26(14,34)22(32)20(19)31)15(29)8-16-23(25,2)7-6-18(30)27(16,35)36-25/h12-22,29-35H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19+,20+,21+,22-,23-,24+,25+,26-,27+/m0/s1

InChI Key

RNPABQVCNAUEIY-YFHOBTAISA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H](C[C@H]7[C@@]5(CC[C@@H]([C@@]7(O6)O)O)C)O)(C)O

SMILES

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O

Canonical SMILES

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O

Pictograms

Irritant

Synonyms

germin
Nectarin I protein, Nicotiana
Nectarin I protein, tobacco

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Germin
Reactant of Route 2
Germin
Reactant of Route 3
Germin
Reactant of Route 4
Germin
Reactant of Route 5
Germin
Reactant of Route 6
Germin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.